tert-butyl 4-(pyridine-2-amido)benzoate
Description
tert-Butyl 4-(pyridine-2-amido)benzoate (C₁₇H₁₈N₂O₃) is a synthetic organic compound featuring a benzoate ester backbone modified with a tert-butyl group and a pyridine-2-amido substituent. Its molecular weight is 298.34 g/mol, and it is cataloged under the identifier EN300-6735055 . This compound is structurally characterized by:
- A tert-butyl ester group at the benzoate position, enhancing lipophilicity and stability.
- A pyridine-2-amido moiety, which introduces hydrogen-bonding capability and aromatic nitrogen-based reactivity.
The tert-butyl group is commonly employed in medicinal chemistry as a protective group for carboxylic acids, while the pyridine-2-amido substituent may contribute to interactions with biological targets, such as enzymes or receptors.
Properties
CAS No. |
2580187-47-7 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-2-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyridine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(pyridine-2-amido)benzoate is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which tert-butyl 4-(pyridine-2-amido)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Differences :
- The thienopyrimidine derivative in incorporates a sulfur-containing heterocycle, likely enhancing π-π stacking interactions compared to the pyridine-2-amido group .
- The amidinopiperidine analog lacks aromaticity in its substituent, reducing hydrogen-bond acceptor capacity but increasing basicity due to the amidine group .
Heterocyclic Amide Derivatives
Pyridine-2-amido analogs from and exhibit distinct reactivity:
Key Differences :
- The pyrrolidine derivative has a bulky tert-butylphenyl group and dicyano substituents, conferring rigidity and electron-withdrawing properties absent in the target compound .
- Its synthesis via a one-pot two-step reaction () suggests divergent synthetic pathways compared to this compound, which likely requires amide coupling or esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
